molecular formula C8H7N5O2 B15376725 N-(4-nitrophenyl)-2H-triazol-4-amine CAS No. 76109-76-7

N-(4-nitrophenyl)-2H-triazol-4-amine

Cat. No.: B15376725
CAS No.: 76109-76-7
M. Wt: 205.17 g/mol
InChI Key: XOCXVGWAGIHELG-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2H-triazol-4-amine is a chemical compound based on a triazole heterocyclic scaffold, a structure of high interest in modern medicinal chemistry for developing new bioactive molecules. Triazole derivatives are frequently explored for their diverse pharmacological properties, including significant antimicrobial and antiparasitic activities . Compounds featuring a 4-nitrophenyl group linked to a triazole core, similar to this one, have demonstrated promising biological activity. Research on close structural analogs has shown potent efficacy against a range of Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli , by targeting and inhibiting DNA gyrase, a critical bacterial enzyme . Furthermore, such hybrids are recognized for their ability to disrupt biofilm formation, a key factor in chronic infections and antimicrobial resistance . Beyond antibacterial applications, the 4-(4-nitrophenyl)-1H-1,2,3-triazole pharmacophore is a privileged structure in antiparasitic drug discovery. Recent studies have identified analogs as potent inhibitors of Trypanosoma cruzi , the parasite responsible for Chagas disease, showing superior in vitro activity against both the trypomastigote and intracellular amastigote forms compared to the first-line drug benznidazole . The mechanism of action for these advanced compounds may be distinct from existing nitroreductase-activated drugs, suggesting potential for overcoming current treatment limitations . This product is intended for research applications such as in vitro antibacterial screening, antiparasitic agent development, and mechanistic studies in medicinal chemistry. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

76109-76-7

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

N-(4-nitrophenyl)-2H-triazol-4-amine

InChI

InChI=1S/C8H7N5O2/c14-13(15)7-3-1-6(2-4-7)10-8-5-9-12-11-8/h1-5H,(H2,9,10,11,12)

InChI Key

XOCXVGWAGIHELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Core Structure Substituents Synthesis Method Yield Biological Activity Key Differences vs. Target Compound
4-(4′-Nitrophenyl)thiazol-2-amine () Thiazole 4-nitrophenyl at C4 Cyclization with thiourea 94% Not specified Thiazole (S/N) vs. triazole (N-rich); altered H-bonding potential
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () Triazole Benzothiazole, 2-nitrophenyl Azide-nitrile cyclization - Antiproliferative (studied) Benzothiazole fusion; ortho-nitro vs. para-nitro position
N-Allyl-4-(4-nitrophenyl)thiazol-2-amine () Thiazole 4-nitrophenyl, allyl amine - - - Allyl group increases hydrophobicity; thiazole core
1,3,4-Thiadiazole derivatives () Thiadiazole Varied (e.g., methyl, hydrazone) Hydrazonoyl chloride reaction - Antimicrobial Thiadiazole (S/N₂) vs. triazole; higher lipophilicity
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine () Triazole 3-bromophenyl, aryl groups Cyclization in n-butanol - Anticancer (implied) 1,2,4-triazole isomer vs. 1,2,3-triazole; bromo substituent

Physicochemical Properties

  • Electronic Effects : The para-nitro group in the target compound is a stronger electron-withdrawing group than ortho-nitro () or chloro substituents (), affecting charge distribution and binding affinity.
  • Solubility : Triazoles, with more nitrogen atoms, may exhibit higher water solubility than thiazoles or thiadiazoles, though lipophilicity can vary with substituents (e.g., allyl in increases hydrophobicity) .

Q & A

Q. What are the standard synthetic routes for N-(4-nitrophenyl)-2H-triazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 4-nitrophenyl isothiocyanate with a triazole precursor under basic conditions. For example, ethanol with catalytic HCl can facilitate the formation of the triazole ring, as seen in analogous syntheses of nitroaryl-triazole derivatives . Optimization includes:
  • Temperature : Room temperature to 80°C, depending on precursor stability.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Acidic or basic conditions to accelerate cyclization.
    Characterization of intermediates via TLC or HPLC ensures reaction progress.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques is used:
Technique Purpose Key Data Points
IR Spectroscopy Identify functional groups (e.g., -NO₂, C-N triazole)Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~1600 cm⁻¹ (C=N triazole)
¹H/¹³C NMR Confirm molecular structure and substituent positionsδ 8.2–8.5 ppm (aromatic protons), δ 150–160 ppm (triazole carbons)
Mass Spectrometry Determine molecular weight and fragmentation patternsParent ion [M+H]⁺ matching C₈H₆N₅O₂
XRD Resolve crystal structureSpace group, unit cell parameters, and hydrogen bonding motifs

Q. How does the nitro group influence the compound’s stability and reactivity?

  • Methodological Answer : The electron-withdrawing nitro group (-NO₂) enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the para position. Stability studies under varying pH and temperature show:
  • Acidic conditions : Protonation of the triazole ring may lead to decomposition.
  • UV light exposure : Nitro groups can undergo photoreduction, requiring storage in amber vials .
    Reactivity assays (e.g., with thiols or amines) quantify kinetic stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement of this compound?

  • Methodological Answer : Use SHELXL for high-resolution refinement:
  • Twinning : Apply TWIN/BASF commands to model twin domains.
  • Disordered moieties : Restrain bond distances/angles (DELU/SIMU) for nitro or triazole groups.
  • Validation : Check R-factor convergence and Fo-Fc maps for residual electron density .
    Comparative analysis with ORTEP-III visualizes molecular geometry and validates hydrogen-bonding networks .

Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition studies involving this compound?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
  • Enzyme source : Use recombinant proteins to minimize batch variability.
  • Control inhibitors : Include reference compounds (e.g., triazole-based inhibitors) for activity benchmarking .
  • Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility.
    Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding thermodynamics .

Q. How can nonlinear optical (NLO) properties of this compound be experimentally quantified?

  • Methodological Answer : The nitro group and π-conjugated triazole ring enhance hyperpolarizability. Methods include:
  • Kurtz-Perry Powder Technique : Measure second-harmonic generation (SHG) efficiency relative to urea.
  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian09) to predict β (hyperpolarizability) values.
  • Single-crystal XRD : Correlate dipole alignment with SHG output .

Q. What computational approaches predict intermolecular interactions in cocrystals or salts of this compound?

  • Methodological Answer : Use Mercury CSD software to analyze packing motifs:
  • Hydrogen-bond propensity : Calculate likelihood of N-H···O (nitro) or C-H···N (triazole) interactions.
  • π-Stacking analysis : Assess face-to-face distances (3.3–3.8 Å) between aromatic rings.
    Pair distribution function (PDF) analysis complements XRD for amorphous or nanocrystalline phases .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

  • Methodological Answer : Variability may stem from bacterial strain differences or compound purity. Solutions:
  • MIC assays : Use CLSI guidelines with standardized inoculum sizes (1–5 × 10⁵ CFU/mL).
  • HPLC purity : Ensure >95% purity via reverse-phase chromatography .
  • Resazurin assays : Quantify metabolic inhibition to cross-validate MIC results .

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